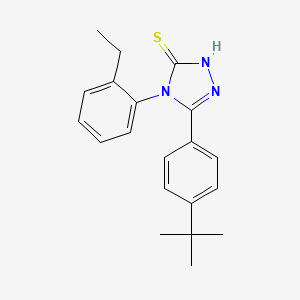
N-methyl-4-(2-nitrovinyl)-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-(2-nitrovinyl)-N-phenylaniline, also known as MNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNA belongs to the class of nitroaromatic compounds, which have been widely used in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
N-methyl-4-(2-nitrovinyl)-N-phenylaniline has been shown to interact with DNA and proteins, leading to changes in their structure and function. This compound can also generate reactive oxygen species, which can damage cells and tissues. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-4-(2-nitrovinyl)-N-phenylaniline has several advantages for lab experiments, including its fluorescent properties, its ability to generate reactive oxygen species, and its potential use as a molecular switch. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on N-methyl-4-(2-nitrovinyl)-N-phenylaniline. One area of research is the development of new synthesis methods for this compound, which could improve its purity and yield. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, the potential use of this compound as a molecular switch in molecular electronics could lead to the development of new technologies.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
N-methyl-4-(2-nitrovinyl)-N-phenylaniline can be synthesized by the reaction of N-methylaniline with 2-nitrovinyl chloride in the presence of a base. The reaction yields this compound as a yellow crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-methyl-4-(2-nitrovinyl)-N-phenylaniline has been studied for its potential applications in various scientific research fields, including chemistry, biology, and materials science. This compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. This compound has also been studied for its potential use as a molecular switch in molecular electronics.
Propriétés
IUPAC Name |
N-methyl-4-[(E)-2-nitroethenyl]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16(14-5-3-2-4-6-14)15-9-7-13(8-10-15)11-12-17(18)19/h2-12H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCADSUITEVTTIM-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)

![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B5701242.png)


![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)
![{[5-(4-bromophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5701286.png)
![4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5701298.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5701314.png)
![2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5701318.png)

